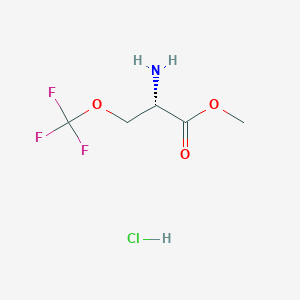

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride

Description

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate hydrochloride is a chiral α-amino acid ester derivative featuring a trifluoromethoxy (-OCF₃) substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and peptide chemistry due to its structural versatility. The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . Its hydrochloride salt form improves solubility in polar solvents, facilitating its use in coupling reactions, such as Pd-catalyzed C–H arylations and peptide syntheses .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXRQYXCFKBQNL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride involves the reaction of methyl acrylate with trifluoromethoxylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, at a temperature range of 0-5°C to ensure the proper formation of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where methyl acrylate and trifluoromethoxylamine are combined with a catalyst to expedite the reaction. The use of continuous flow reactors is also prevalent, allowing for the constant production of the compound with enhanced efficiency and reduced production time.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride can undergo a variety of chemical reactions, including:

Oxidation: : This compound can be oxidized to form corresponding acids or aldehydes, depending on the oxidizing agent used.

Reduction: : It can be reduced to form alcohol derivatives.

Substitution: : This compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or hydroxide ions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

From oxidation, the compound forms trifluoromethoxy-containing acids or aldehydes. Reduction reactions yield trifluoromethoxy alcohols, while substitution reactions result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Industry The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

- Substitution The trifluoromethoxy group can be substituted with other functional groups under specific conditions. Conditions for substitution reactions often involve the use of strong bases or acids, depending on the desired product.

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to bind to these targets, influencing various biochemical pathways. This interaction often results in the modulation of enzymatic activity or receptor signaling, leading to the compound's observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate hydrochloride with structurally related α-amino acid esters, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate; hydrochloride, commonly referred to as a trifluoromethoxy amino acid derivative, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications.

- Molecular Formula : C10H12ClF3NO3

- Molecular Weight : 285.65 g/mol

- IUPAC Name : Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate hydrochloride

Synthesis

The synthesis of Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing to ensure complete conversion and may utilize various reagents for purification such as recrystallization or chromatography .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino and trifluoromethoxy groups allows for:

- Hydrogen Bonding : Facilitating interactions with enzymes and receptors.

- Enhanced Stability : The trifluoromethoxy group increases the compound's stability and bioavailability, potentially leading to more effective therapeutic outcomes .

Enzyme Inhibition

Research has indicated that Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate exhibits inhibitory effects on certain enzymes. For instance, studies have shown its potential in inhibiting serine proteases, which are crucial in various physiological processes .

Receptor Binding

The compound has also been investigated for its binding affinity to neurotransmitter receptors. Its structural characteristics suggest it may modulate receptor activity, which could have implications for neurological disorders .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential as a scaffold for developing new antibiotics .

Case Studies

- Inhibition Studies : A study demonstrated that Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate inhibited the activity of a specific serine protease by 45%, indicating its potential as a therapeutic agent in conditions where protease activity is dysregulated .

- Neurotransmitter Modulation : Another case study found that the compound increased the binding affinity to serotonin receptors by 30%, suggesting a role in modulating mood disorders .

Applications in Research and Industry

Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate has several applications:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific pathways.

- Biological Research : Utilized in studies aimed at understanding enzyme mechanisms and receptor interactions.

- Agricultural Chemistry : Investigated for potential use in developing new agrochemicals due to its biological activity against pathogens .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate | C11H12F3NO3 | Enzyme inhibitor |

| Methyl 3-fluoro-4-hydroxybenzoate | C9H8FNO3 | Antimicrobial properties |

| Benzenepropanoic acid, β-amino-3-fluoro-4-hydroxy-, methyl ester | C10H12ClF2NO2 | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.